N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that features an oxazole ring substituted with cyclohexyl, dimethyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α,β-unsaturated carbonyl compounds with N-hydroxy-4-toluenesulfonamide, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of mild bases and moderate temperatures to ensure high regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of metal-free synthetic routes can reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamide: This compound shares a similar structure but features a pyrazole ring instead of an oxazole ring.
N-cyclohexyl-5-[(1S)-1-hydroxyethyl]-3-(2-thienyl)-1,2-oxazole-4-carboxamide: Another related compound with different substituents on the oxazole ring.
Uniqueness
N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-8-9(2)16-14-11(8)12(15)13-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,13,15) |
InChI Key |
BQMUJYLCQLIAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)NC2CCCCC2)C |
Origin of Product |
United States |
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